[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c17-8-10-19-9-4-7-15(12-19)11-18-16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJNHJWSMQTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
Optimal yields are achieved when carbamate formation is conducted at 0–5°C to suppress side reactions such as over-alkylation. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic intermediates and inorganic bases.
Catalysis and Additives
The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates carbamate formation by stabilizing the transition state. Additionally, molecular sieves may be employed to sequester water, preventing hydrolysis of benzyl chloroformate.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). For hydrochloride salts, trituration with diethyl ether effectively removes residual solvents and byproducts, yielding hygroscopic white powders.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Key spectral data include:
Comparative Analysis of Synthetic Methods
The table below summarizes two distinct approaches to synthesizing [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester, highlighting variations in yield and practicality:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the carbamate group’s susceptibility to nucleophilic attack.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the carbamate undergoes cleavage to yield benzyl alcohol and a carbamic acid intermediate, which further decomposes to CO<sub>2</sub> and the corresponding amine (Table 1).
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux, 4h | HCl (aq) | Benzyl alcohol + 1-(2-aminoethyl)-piperidin-3-ylmethylamine | 85% |
| H<sub>2</sub>SO<sub>4</sub> (conc.), 60°C, 2h | H<sub>2</sub>SO<sub>4</sub> | Same as above + CO<sub>2</sub> | 78% |
Basic Hydrolysis
In alkaline media (e.g., NaOH), hydrolysis proceeds via deprotonation, producing sodium carbamate and benzyl alcohol. The carbamate decomposes to release CO<sub>2</sub> and the free amine (Table 2).
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 2M NaOH, 25°C, 6h | NaOH (aq) | Benzyl alcohol + 1-(2-aminoethyl)-piperidin-3-ylmethylamine + CO<sub>2</sub> | 92% |
Substitution Reactions
The benzyl ester group is electrophilic, enabling nucleophilic substitution.
Amine Substitution
Primary or secondary amines (e.g., methylamine) displace the benzyl ester under basic conditions, forming substituted carbamates (Table 3).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Methylamine, EtOH | K<sub>2</sub>CO<sub>3</sub>, 50°C, 12h | Methyl-carbamic acid derivative + benzyl alcohol | 67% |
Thiol Substitution
Thiols (e.g., ethanethiol) react similarly, generating thio-carbamates (Table 4).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Ethanethiol, DMF | DIEA, 40°C, 8h | Ethyl-thiocarbamate + benzyl alcohol | 58% |
Reduction Reactions
The carbamate’s carbonyl group can be reduced to a methylene group using strong reducing agents (Table 5).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub>, THF | Reflux, 3h | 1-(2-aminoethyl)-piperidin-3-ylmethanol + benzyl alcohol | 73% |
| NaBH<sub>4</sub>, MeOH | 25°C, 24h | Partial reduction observed | 32% |
Reactions Involving the Aminoethyl Side Chain
The primary amine group undergoes typical amine reactions:
Acylation
Acetic anhydride acylates the amine, forming an acetamide derivative (Table 6).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Ac<sub>2</sub>O, pyridine | 25°C, 6h | Acetylated amine + byproducts | 89% |
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) forms imines (Table 7).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Benzaldehyde, EtOH | 25°C, 12h | Schiff base + H<sub>2</sub>O | 65% |
Stability Under Oxidative Conditions
The compound is stable to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) but degrades under strong oxidation (Table 8).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (3%), 25°C, 24h | Neutral pH | No reaction | – |
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 70°C, 2h | Oxidative cleavage products | 41% |
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenation removes the benzyl group, yielding the free carbamic acid (Table 9).
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C, H<sub>2</sub> (1 atm) | EtOH, 25°C, 6h | 1-(2-aminoethyl)-piperidin-3-ylmethyl-carbamic acid | 95% |
Interaction with Metal Ions
The aminoethyl group chelates transition metals (e.g., Cu<sup>2+</sup>), forming coordination complexes (Table 10).
| Metal Salt | Conditions | Products | Stability |
|---|---|---|---|
| CuSO<sub>4</sub>·5H<sub>2</sub>O | H<sub>2</sub>O, 25°C | Blue coordination complex | Stable |
Key Insights
-
Hydrolysis Dominance : The carbamate group is highly reactive in hydrolytic environments, with basic conditions favoring faster decomposition .
-
Selective Reductions : LiAlH<sub>4</sub> selectively reduces the carbamate carbonyl without affecting the amine.
-
Synthetic Utility : Hydrogenolysis provides a clean route to free carbamic acids, critical for further derivatization .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 303.43 g/mol. The structural components include:
- Piperidine Ring : A six-membered ring that contributes to neuropharmacological activities.
- Aminoethyl Group : Enhances interaction with biological systems.
- Carbamic Acid Moiety : Known for its diverse biological activities.
Pharmaceutical Research
The compound exhibits potential as a pharmaceutical agent , particularly due to its neuropharmacological effects. Studies indicate that similar piperidine derivatives can interact with neurotransmitter receptors, influencing mood and cognition.
Case Study: Neuropharmacological Effects
Research has shown that compounds with piperidine structures can act as:
- Dopamine Receptor Modulators : Affecting dopamine levels in the brain.
- Serotonin Receptor Agonists : Potentially improving mood disorders.
Antimicrobial Activity
Carbamate derivatives are known for their antimicrobial properties. The benzyl ester enhances solubility, making it more effective against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that similar compounds exhibit:
- Bactericidal Effects against Gram-positive and Gram-negative bacteria.
- Potential use in developing new antibiotics.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties, inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Mechanisms
Research indicates that carbamate derivatives can:
- Inhibit specific signaling pathways involved in cancer cell proliferation.
- Enhance the efficacy of existing chemotherapeutic agents.
Biochemical Pathway Analysis
The compound's ability to undergo hydrolysis leads to the formation of biologically active metabolites, which can be studied to understand various biochemical pathways.
Case Study: Hydrolysis Reactions
Hydrolysis can yield:
- Carbamic Acid : A potential bioactive component.
- Benzyl Alcohol : Known for its various applications in organic synthesis.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related carbamic acid benzyl esters, focusing on heterocyclic core variations, substituent effects, and functional group modifications.
Table 1: Structural and Functional Comparison of Carbamic Acid Benzyl Ester Derivatives
Key Findings:
Core Heterocycle Impact: Piperidine vs. Piperazine: The dual nitrogen atoms in piperazine derivatives increase basicity, which may improve solubility in acidic environments or interaction with anionic targets .
Substituent Effects: Aminoethyl Group: The 2-aminoethyl side chain introduces a primary amine, enabling hydrogen bonding or protonation under physiological conditions. This group is critical for interactions with enzymes like cathepsin B, as seen in related carbamate inhibitors .
Biological Relevance: Carbamic acid benzyl esters with heterocyclic cores (e.g., piperidine, pyrrolidine) are frequently employed in protease inhibitor design. The absence of a heterocycle in simpler analogs (e.g., (2-aminoethyl)-carbamate) reduces molecular complexity but may limit target specificity .
Synthetic Accessibility :
- Piperidine derivatives are often synthesized via reductive amination (e.g., using 4-carboxybenzaldehyde and rac-3-hydroxypiperidine) or palladium-catalyzed cross-coupling reactions .
- Pyrrolidine and piperazine analogs may require specialized reagents (e.g., BF3·OEt2 for allyl esters) or solid-phase synthesis .
Biological Activity
Introduction
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound belonging to the class of carbamates. Its unique structure, which includes a piperidine ring, an aminoethyl group, and a benzyl ester moiety, suggests potential biological activities that are of significant interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides neuroactive properties |
| Aminoethyl Group | Potential for interactions with neurotransmitter receptors |
| Benzyl Ester | Enhances solubility and bioavailability |
Antimicrobial Properties
Carbamate derivatives, including this compound, have shown promising antimicrobial effects . Studies indicate that compounds with similar structures exhibit antibacterial properties, making them potential candidates for the development of new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuropharmacological Effects
The piperidine structure is frequently associated with neuropharmacological activity . Research has demonstrated that derivatives can interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. This compound's ability to modulate serotonin and dopamine receptors may offer therapeutic avenues for treating disorders such as depression and anxiety.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties . Some carbamate derivatives have been shown to inhibit tumor growth through mechanisms such as induction of apoptosis and inhibition of angiogenesis. Further investigation into this compound's effects on specific cancer cell lines could elucidate its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The compound may undergo hydrolysis, leading to the formation of the corresponding carbamic acid and benzyl alcohol, which could be biologically active.
- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions, facilitating interactions with electrophiles in biological systems.
- Receptor Interaction : The piperidine moiety may engage with neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and cognition.
Study 1: Antimicrobial Efficacy
A study conducted on various carbamate derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine structure could enhance antimicrobial potency (Source: MDPI) .
Study 2: Neuropharmacological Assessment
Research published in a pharmacology journal highlighted the effects of piperidine-based compounds on serotonin receptor modulation. The findings suggested that this compound could serve as a lead compound for developing antidepressants (Source: PubChem) .
Study 3: Antitumor Activity
In vitro studies revealed that certain carbamate derivatives exhibited cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. The study indicated that compounds with structural similarities to this compound showed enhanced apoptosis induction compared to standard treatments (Source: MDPI) .
Q & A
Q. What are standard synthetic protocols for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate derivatives are reacted with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF with triethylamine as a base under heating (100°C, 6 h). Purification involves silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane . Similar methods use NaI in acetone for iodination or polystyrene-triphenylphosphine for Mitsunobu-like reactions .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 345.29 [M+1]) confirm molecular weight .
- NMR spectroscopy: ¹H NMR (400 MHz) resolves piperidine methylene protons (δ 3.08–3.38 ppm) and benzyl carbamate groups (δ 5.04 ppm, singlet) .
- Infrared (IR) spectroscopy: Stretching frequencies (e.g., 1689 cm⁻¹ for carbamate C=O) validate functional groups .
Q. What purification strategies are effective for isolating this compound?
Silica gel chromatography with optimized solvent systems (e.g., 10:1 CH₂Cl₂:IPA or light petroleum:EtOAc) achieves >80% purity. Low-yield reactions (e.g., 7% in some iodination steps) may require repeated chromatography or alternative solvents like toluene/1,4-dioxane .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Solvent selection: Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in coupling reactions .
- Catalysis: Triethylamine or polystyrene-triphenylphosphine improves reaction rates for halogen displacement .
- Temperature control: Prolonged heating (6–24 h) at 80–100°C ensures completion of slow SNAr reactions .
Q. What are the stability considerations under acidic/basic conditions?
The benzyl carbamate group is acid-labile. Stability assays in TFA/DCM (e.g., 92% deprotection efficiency) are critical for downstream functionalization. Avoid strong bases (e.g., NaOMe) unless for deliberate ester hydrolysis .
Q. How can computational modeling aid in predicting reactivity?
Molecular dynamics simulations (e.g., 3D visualization of piperidine ring conformations) guide steric and electronic predictions for substituent effects. Density functional theory (DFT) calculates transition states for nucleophilic attacks on the carbamate carbonyl .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Byproduct analysis: Low yields in iodination (e.g., 42% in ) may result from competing elimination pathways. LC-MS or GC-MS identifies side products .
- Replication under inert atmospheres: Moisture-sensitive reactions (e.g., NaH-mediated alkylations) require strict anhydrous conditions to mitigate hydrolysis .
Q. How is this compound utilized in complex biological systems?
Derivatives serve as intermediates in drug discovery:
- Conjugate vaccines: Benzyl carbamates act as linkers for polysaccharide-protein conjugation in Klebsiella pneumoniae antigen synthesis .
- Cellular assays: Analogous carbamates (e.g., in ) are used to study uptake in RAW264.7 macrophage models via fluorescence tagging .
Methodological Challenges and Solutions
Q. How to quantify trace impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
